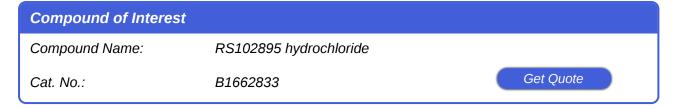


Application Notes and Protocols for RS102895 Hydrochloride in Neuroinflammation Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute brain injury, neurodegenerative diseases, and infections of the central nervous system (CNS).[1][2] This complex biological response involves the activation of resident CNS immune cells, primarily microglia and astrocytes, and the infiltration of peripheral immune cells.[1][3] A key signaling pathway governing this process is the C-C motif chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2).[4][5] The CCL2/CCR2 axis is a major driver of monocyte and macrophage recruitment to sites of inflammation.[6] Elevated levels of CCL2 and CCR2 are observed in various neuropathological conditions, making this pathway a significant therapeutic target.[5][7]

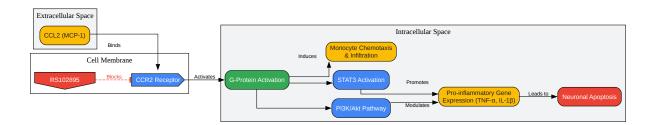
RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[8][9] Its ability to block the CCL2/CCR2 signaling cascade makes it an invaluable tool for dissecting the role of monocyte-driven inflammation in the CNS and for evaluating the therapeutic potential of CCR2 inhibition.

Mechanism of Action

RS102895 hydrochloride competitively binds to the CCR2 receptor, a G-protein coupled receptor (GPCR), preventing the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[10] This blockade inhibits downstream signaling



pathways that are crucial for cellular responses to CCL2. In the context of neuroinflammation, inhibiting the CCL2/CCR2 axis effectively reduces the migration and infiltration of CCR2-expressing inflammatory monocytes from the periphery into the CNS.[4][11] This, in turn, can attenuate the activation of microglia, decrease the production of pro-inflammatory mediators like TNF- α and IL-1 β , and ultimately reduce neuronal damage and apoptosis.[12][13][14]



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Caption: Mechanism of RS102895 action on the CCL2/CCR2 signaling pathway.

Data Presentation Pharmacological Profile of RS102895



Target	Action	IC50 Value	Assay System
Human CCR2b	Antagonist	360 nM	MCP-1 binding assay in transfected CHO cells
Human CCR1	Antagonist	17.8 μΜ	MIP-1α binding assay
MCP-1 Stimulated Ca ²⁺ Influx	Inhibitor	32 nM	CRL-1657 cells
MCP-1 Stimulated Chemotaxis	Inhibitor	1.7 μΜ	THP-1 cells
Human α _{1a} Receptor	Inhibitor	130 nM	Cell-free assay
Human α ₁₉ Receptor	Inhibitor	320 nM	Cell-free assay
Rat 5-HT _{1a} Receptor	Inhibitor	470 nM	Cell-free assay
(Data sourced from references[8][9][10])			

Recommended Working Concentrations

Application	Cell/Animal Model	Concentration / Dosage	Reference(s)
In Vitro	BV-2 Microglia	100 ng/mL	[14]
In Vitro	Mesangial Cells	1 - 10 μΜ	[15]
In Vivo (Mouse)	Systemic Inflammation	5 mg/kg (i.p.)	[7]
In Vivo (Mouse)	Vaccine Adjuvant	5 mg/kg (i.p.) every 6 hours	[16][17]
In Vivo (Rat)	Bone Cancer Pain	3 g/L (intrathecal)	[15]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microglial Activation



This protocol describes the use of RS102895 to study the inhibition of pro-inflammatory responses in a microglial cell line (e.g., BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

- BV-2 microglial cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- RS102895 hydrochloride
- DMSO (for stock solution)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-Buffered Saline (PBS)
- Reagents for analysis (e.g., ELISA kits for TNF-α/IL-1β, RNA extraction kits, qRT-PCR reagents)

Methodology:

- Cell Culture: Plate BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- RS102895 Preparation: Prepare a 10 mM stock solution of RS102895 hydrochloride in DMSO. Further dilute in culture medium to desired working concentrations (e.g., 10 ng/mL 1 μg/mL). Note: Ensure the final DMSO concentration in the culture medium is <0.1% to avoid toxicity.
- Pre-treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentrations of RS102895 or vehicle (medium with equivalent DMSO concentration). Incubate for 1-2 hours.
- Inflammatory Stimulus: Add LPS to the wells to a final concentration of 100 ng/mL to induce microglial activation.

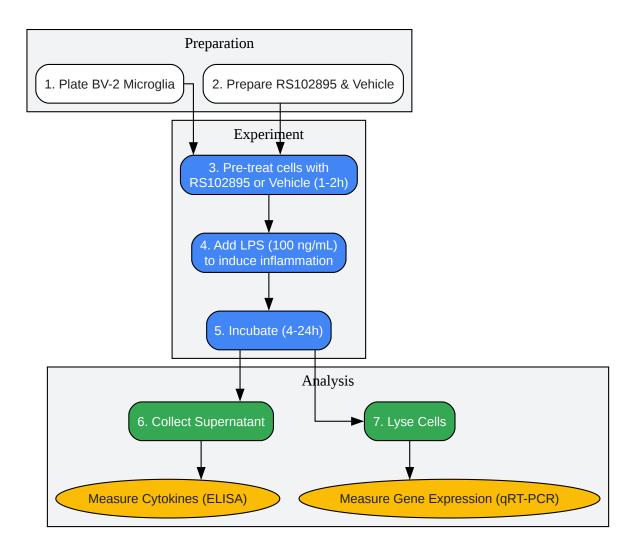
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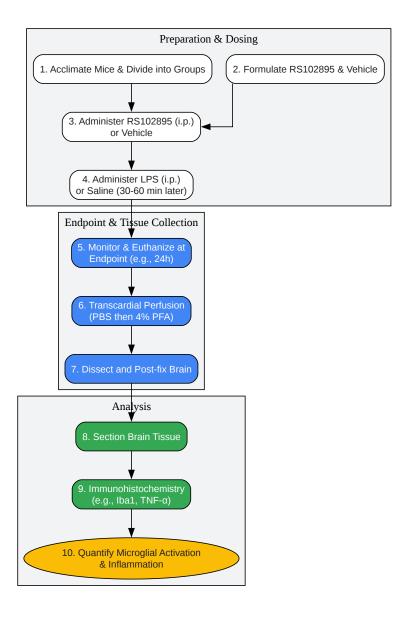


- Incubation: Incubate the cells for a specified period. For cytokine protein analysis (ELISA), 24 hours is a common time point.[18] For gene expression analysis (qRT-PCR), 4-6 hours may be optimal.
- Sample Collection & Analysis:
 - Supernatant: Collect the culture supernatant, centrifuge to remove debris, and store at -80°C. Analyze for cytokine levels (e.g., TNF-α, IL-1β) using ELISA kits according to the manufacturer's instructions.
 - Cell Lysate: Wash cells with cold PBS, then lyse them for RNA extraction or protein analysis (Western blot). Analyze the expression of inflammatory genes (e.g., Tnf, II1b, Nos2) via qRT-PCR.









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